Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate
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Overview
Description
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a synthetic compound used in various fields of scientific research. It is characterized by its complex structure, which includes tert-butyl, benzyloxycarbonyl, glycyl, and D-aspartate groups. This compound is often utilized in organic synthesis and biochemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate typically involves multiple steps, starting with the protection of amino acids and subsequent coupling reactionsThe final step involves coupling the protected glycine with D-aspartate under specific reaction conditions, such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
Benzyloxycarbonyl glycine: A related compound with similar protective groups.
Glycyl-D-aspartate: A simpler analog without the protective groups.
Uniqueness
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is unique due to its combination of protective groups and amino acid residues, which confer specific reactivity and stability. This makes it particularly useful in complex synthetic and biochemical applications .
Properties
IUPAC Name |
ditert-butyl (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O7/c1-21(2,3)30-18(26)12-16(19(27)31-22(4,5)6)24-17(25)13-23-20(28)29-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOXBWTCSPQSP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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